(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
CAS No.: 184840-72-0
Cat. No.: VC3781367
Molecular Formula: C10H7NO3S
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184840-72-0 |
---|---|
Molecular Formula | C10H7NO3S |
Molecular Weight | 221.23 g/mol |
IUPAC Name | 5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Standard InChI Key | IKLKVFXCODJJRX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 |
Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 |
Introduction
Chemical Structure and Properties
Molecular Structure
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione consists of a thiazolidine-2,4-dione core with a 3-hydroxybenzylidene group at position 5 in the E-configuration. The molecular formula is C10H7NO3S with an approximate molecular weight of 221.23 g/mol. The structure features a five-membered thiazolidine ring with sulfur at position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 4. The benzylidene moiety extends from position 5, bearing a hydroxyl group at the meta position of the benzene ring.
Physical and Chemical Properties
Based on analysis of similar compounds, (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione likely exhibits the following properties:
The compound contains two hydrogen bond donors (NH and OH groups) and four hydrogen bond acceptors (two carbonyl oxygens, one ring sulfur, and one hydroxyl oxygen). These properties contribute to its potential biological activities and pharmaceutical applications .
Synthesis Methods
General Synthetic Approach
The synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione typically follows a multi-step process similar to other TZD derivatives. The synthesis begins with the preparation of the thiazolidine-2,4-dione core, followed by a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde.
Optimized Synthesis Conditions
Recent research has focused on optimizing synthesis conditions to improve yield and purity. The following table summarizes optimized conditions for the synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione based on related compounds:
Parameter | Optimized Condition | Impact on Yield |
---|---|---|
Molar Ratio (TZD:aldehyde) | 1:1 | Optimal stoichiometry |
Catalyst | Sodium acetate | Enhances reaction rate |
Solvent | Glacial acetic acid | Facilitates condensation |
Temperature | 100-110°C | Accelerates reaction |
Reaction Time | 5-6 hours | Ensures completion |
Purification Method | Recrystallization from ethanol | Improves purity |
Studies on similar TZD derivatives have shown that using these optimized conditions can yield products with approximately 80-91% purity .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione would display characteristic absorption bands similar to related TZD derivatives:
Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H stretching | 3100-3200 | NH of thiazolidine ring |
O-H stretching | 3400-3500 | Hydroxyl group |
C=O stretching | 1680-1740 | Carbonyl groups at positions 2 and 4 |
C=C stretching | 1600-1650 | Benzylidene double bond |
C-S stretching | 600-700 | Thiazolidine ring |
Based on data from similar compounds, the N-H stretching vibration would appear around 3100-3200 cm⁻¹, and the carbonyl stretching frequencies would be observed around 1680-1740 cm⁻¹ .
Nuclear Magnetic Resonance
The expected ¹H NMR spectral data for (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione would include:
Proton | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
NH | ~12.5 | Singlet |
OH | ~9.7 | Singlet |
CH=C | ~7.8 | Singlet |
Aromatic H-2 | ~7.3 | Doublet |
Aromatic H-4,6 | ~7.0-7.2 | Multiplet |
Aromatic H-5 | ~6.8 | Triplet |
The ¹³C NMR spectral data would show signals corresponding to the carbonyl carbons (around 167-170 ppm), the benzylidene double bond carbons (around 130-135 ppm), and the aromatic carbons (115-160 ppm) .
Biological Activities
Antimicrobial Properties
Thiazolidine-2,4-dione derivatives, including those with benzylidene substituents at position 5, have demonstrated significant antimicrobial activities. Based on studies of similar compounds, (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
The minimum inhibitory concentration (MIC) values for similar thiazolidine-2,4-dione derivatives against various bacterial strains are summarized below:
Bacterial Strain | MIC Range (μg/mL) | Reference |
---|---|---|
B. subtilis | 6.5-40 | |
S. aureus | 6.5-40 | |
P. mirabilis | 6.3-50 | |
P. aeruginosa | 6.3-50 |
The presence of a hydroxyl group at the meta position of the benzylidene moiety may enhance antimicrobial activity through improved hydrogen bonding with bacterial target sites .
Anti-inflammatory Activity
Based on the structural features of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione and studies on related compounds, this molecule potentially possesses anti-inflammatory properties. The hydroxyl group at the meta position of the benzylidene moiety may contribute to its interaction with inflammatory mediators .
Structure-Activity Relationships
Influence of Stereochemistry
The E-configuration of the double bond between the thiazolidine ring and the benzylidene group plays a crucial role in the biological activity of the compound. Studies on similar TZD derivatives suggest that E-isomers often demonstrate enhanced biological activities compared to their Z-counterparts, possibly due to more favorable interactions with target receptors .
Role of Hydroxyl Group
The hydroxyl group at the meta position of the benzene ring contributes significantly to the compound's biological properties:
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Enhanced water solubility compared to unsubstituted derivatives
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Improved hydrogen bonding capabilities with biological targets
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Potential antioxidant properties due to the phenolic hydroxyl group
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Modified pharmacokinetic profile compared to other substituted derivatives
SAR Analysis Table
Structural Feature | Potential Impact on Activity |
---|---|
E-configuration | Optimal receptor binding geometry |
Meta-hydroxyl group | Enhanced hydrogen bonding and solubility |
Thiazolidine-2,4-dione core | PPAR-γ agonistic activity, antidiabetic properties |
Benzylidene linker | Provides optimal distance between aromatic ring and TZD core |
Pharmacokinetic Properties
CYP Enzyme | Potential Interaction | Significance |
---|---|---|
CYP2C9 | Possible inhibition | May affect metabolism of warfarin, NSAIDs |
CYP1A2 | Minimal interaction | Low risk with caffeine, theophylline |
CYP3A4 | Limited interaction | Low risk with most medications |
These predictions are based on the behavior of structurally similar TZD derivatives and would require experimental verification .
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